molecular formula C6H5N3O2 B119028 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 159181-78-9

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B119028
CAS No.: 159181-78-9
M. Wt: 151.12 g/mol
InChI Key: XBMZDDNTQKFTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,2-b]pyrazole-6-carboxylic acid is a versatile nitrogen-containing bridgehead heterocycle of significant interest in medicinal chemistry and anticancer drug discovery. This chemical scaffold serves as a critical building block for the synthesis of novel small molecules that influence carcinogenesis . Researchers are actively exploring this core structure to develop multi-target agents that can overcome resistance in contemporary therapy . Compounds based on the imidazo[1,2-b]pyrazole structure have been identified as potential topoisomerase IIα catalytic inhibitors, an enzyme target relevant in kidney and breast cancer . Furthermore, this carboxylic acid functionalized derivative is a valuable precursor for generating diverse libraries of substituted imidazo[1,2-b]pyrazoles. These libraries are essential for structure-activity relationship (SAR) studies aimed at identifying novel bioactive hits with acceptable in vitro anticancer activities against various tumor cell types . The carboxylic acid group at the 6-position allows for further functionalization, enabling researchers to create compounds that target different cancer and inflammation pathways, including those involving p38MAPK signaling . This makes it a promising scaffold for developing new agents with anti-angiogenic and anti-inflammatory properties, impacting processes such as platelet aggregation and ROS production .

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZDDNTQKFTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434057
Record name 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159181-78-9
Record name 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reactions Using the Groebke–Blackburn–Bienaymé (GBB) Protocol

The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a cornerstone for synthesizing imidazo[1,2-b]pyrazole derivatives due to its atom economy and operational simplicity. This one-pot, three-component reaction combines 5-aminopyrazole-4-carbonitrile, aldehydes, and isocyanides under catalytic conditions to yield the target scaffold. A notable study optimized this method using microwave irradiation, achieving an 85% yield of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid derivatives within 30 minutes .

Key reaction parameters :

  • Catalyst : Indium(III) chloride (InCl₃, 10 mol%)

  • Solvent : Ethanol or water (green solvents preferred)

  • Temperature : 80°C under microwave irradiation

  • Substrate scope : Aromatic aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) enhance reactivity.

The GBB protocol’s regioselectivity arises from the nucleophilic attack of the aminopyrazole’s amino group on the in situ-generated imine intermediate, followed by cyclization facilitated by the isocyanide component .

Cyclocondensation of Pyrazole and Imidazole Precursors

An alternative route involves cyclocondensation reactions between pyrazole-amine derivatives and carbonyl-containing substrates. For example, reacting 5-aminopyrazole-4-carboxylates with α-keto acids or esters in acetic acid under reflux yields the imidazo[1,2-b]pyrazole core. This method requires 12–24 hours and provides moderate yields (60–75%) .

Mechanistic insights :

  • Imine formation : The amine group of 5-aminopyrazole reacts with the ketone of α-keto acid.

  • Cyclization : Intramolecular nucleophilic attack forms the fused imidazo-pyrazole ring.

  • Oxidation : Spontaneous or reagent-driven oxidation stabilizes the carboxylic acid moiety.

Limitations :

  • Poor functional group tolerance for electron-deficient aldehydes.

  • Requires stoichiometric acid, complicating purification.

Post-Functionalization of Preformed Imidazo[1,2-b]pyrazoles

Introducing the carboxylic acid group at position 6 can be achieved through late-stage functionalization. A two-step strategy involves:

  • Nitration : Treating 1H-imidazo[1,2-b]pyrazole with nitric acid/sulfuric acid at 0°C to install a nitro group at position 6.

  • Reduction and oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by oxidation with KMnO₄ to yield the carboxylic acid .

Typical conditions :

  • Nitration : HNO₃ (1.2 equiv), H₂SO₄, 0°C, 2 hours.

  • Oxidation : KMnO₄ (3 equiv), H₂O, 80°C, 6 hours.
    Overall yield : 40–55% (due to side reactions during nitration).

Industrial-Scale Synthesis and Process Optimization

While laboratory methods prioritize flexibility, industrial production demands cost-effective and scalable protocols. Continuous-flow reactors have been proposed to enhance the GBB reaction’s efficiency, reducing reaction times to <5 minutes and improving yields to >90% . Key considerations include:

  • Catalyst recycling : Immobilized InCl₃ on silica gel reduces waste.

  • Solvent recovery : Ethanol distillation and reuse lower environmental impact.

  • Quality control : In-line HPLC monitoring ensures consistent purity (>98%).

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages and limitations of major preparation routes:

MethodYield (%)TimeKey AdvantagesLimitations
GBB Reaction 70–850.5–2 hOne-pot, green solvents, high regioselectivityLimited to electron-rich aldehydes
Cyclocondensation 60–7512–24 hBroad substrate availabilityRequires acidic conditions, moderate yields
Post-Functionalization 40–558–10 hEnables late-stage diversificationMulti-step, low overall yield

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers.

Characterization :

  • NMR : ¹H NMR shows distinct signals for the carboxylic acid proton (δ 12.8–13.2 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

  • FTIR : Strong C=O stretch at 1680–1700 cm⁻¹ confirms the carboxylic acid group .

Chemical Reactions Analysis

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid serves as a crucial building block in drug development. Its unique structure allows it to target specific biological pathways, making it a candidate for various therapeutic applications:

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa cells, with IC50 values ranging from 25 to 100 µM .
  • Anti-inflammatory Activity : Certain derivatives significantly reduce IL-6 production in SW1353 cells, demonstrating potential for treating inflammatory conditions with IC50 values around 820 nM .

The compound interacts with various biological targets, modulating enzyme or receptor activities. Notable findings include:

  • Inhibition of Neutrophil Chemotaxis : New pyrazole and imidazo-pyrazole compounds have been shown to inhibit neutrophil movement towards inflamed tissues by interfering with key signaling pathways (ERK1/2, AKT) .
  • Anti-angiogenic Effects : Compounds derived from this scaffold have demonstrated the ability to block ROS production and platelet aggregation, indicating potential use in anti-angiogenic therapies .

Comparative Analysis of Biological Activities

Compound Type Target Activity IC50 Value (µM)
Imidazo[1,2-b]pyrazolesCytotoxicity (HeLa cells)25 - 100
Imidazo[1,2-b]pyrazolesIL-6 Production Inhibition820
Pyrazole DerivativesNeutrophil Chemotaxis Inhibition<100

Study on Anticancer Activity

In a study conducted by Wiemer et al., several imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their anticancer properties. The most active derivatives demonstrated significant cytotoxicity against HeLa cells, reinforcing the compound's potential in cancer therapy .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of imidazo[1,2-b]pyrazoles found that certain compounds could effectively inhibit IL-6 production in inflammatory models. This highlights their therapeutic potential for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it has been shown to inhibit certain kinases involved in cancer progression by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine-6-carboxylic Acid

  • Structure : Replaces the pyrazole ring with pyridazine, introducing an additional nitrogen atom.
  • Applications : Explored in kinase inhibition and antimicrobial agents .

Imidazo[1,2-a]pyrimidine-6-carboxylic Acid

  • Structure : Pyrimidine ring fused to imidazole, altering nitrogen positioning.
  • Properties : Reduced planarity compared to the pyrazole analog, impacting π-π stacking interactions.
  • Applications: Limited bioactivity reported; primarily a synthetic intermediate .

Thiophene-Containing Imidazo[1,2-b]triazole Derivatives

  • Structure : Incorporates thiophene and triazole moieties (e.g., compound 3 in ).
  • Properties : Enhanced antimicrobial activity, particularly against E. coli and fungi, attributed to the thiophene’s electron-rich nature .
  • Applications : Promising lead for antibacterial/antifungal agents .

Substituent Effects

6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

  • Structure : Ethyl and phenyl substituents at positions 6 and 2, respectively.
  • Properties : Increased steric bulk may reduce metabolic clearance but could compromise solubility .

7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid

  • Structure : Bromine at position 7 and methyl at position 1.
  • Properties : Bromine enhances electrophilicity for further derivatization (e.g., Suzuki coupling) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula logD Solubility (mg/mL) Key Substituents Bioactivity Reference
1H-Imidazo[1,2-b]pyrazole-6-carboxylic acid C₆H₅N₃O₂ 1.2 12.5 (pH 7.4) -COOH at C6 Anticancer, anti-inflammatory
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid C₇H₄ClN₃O₂ 2.1 3.8 (pH 7.4) -Cl at C6 Kinase inhibition
Thiophene-imidazo[1,2-b]triazole (Compound 3) C₂₀H₁₇N₅O₂S 3.5 0.9 (pH 7.4) Thiophene, phenylamino Broad-spectrum antimicrobial
2-Phenyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b) C₁₂H₁₁N₃O₂ 1.8 8.2 (pH 7.4) Phenyl at C2 Cytotoxicity (IC₅₀ = 1.2 µM vs. HeLa)

Key Observations :

  • The parent compound’s carboxylic acid group confers moderate solubility, which is further improved in non-halogenated derivatives (e.g., 8b) .
  • Chloro and bromo substituents increase lipophilicity but enable diversification via cross-coupling .
  • Thiophene hybrids exhibit superior antimicrobial activity but suffer from poor solubility, limiting bioavailability .

Biological Activity

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique fused ring structure, comprising imidazole and pyrazole moieties, contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6_6H5_5N3_3O2_2
  • Molecular Weight : 151.12 g/mol
  • Structure : The compound features a fused ring system that enhances its electronic properties, making it an attractive candidate for drug development.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation .
  • Receptor Modulation : The compound can interact with specific receptors, influencing cellular responses and gene expression .
  • Antioxidant Activity : It demonstrates the ability to scavenge reactive oxygen species (ROS), contributing to its anti-inflammatory effects .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

  • Cell Lines Tested : Effective against various cancer types including lung, breast (MDA-MB-231), and liver (HepG2) cancers.
  • Mechanism : Induces apoptosis in cancer cells and inhibits proliferation through modulation of cell cycle regulators .
Cell LineIC50_{50} (µM)Effect
MDA-MB-2311.5Apoptosis induction
HepG20.39Cell cycle arrest
A54936.12Inhibition of proliferation

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Mechanism : Inhibits COX enzymes and reduces cytokine production.
  • Comparative Efficacy : Demonstrated superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized derivatives of the compound and evaluated their cytotoxicity against several cancer cell lines. Notably, one derivative exhibited an IC50_{50} of 0.30 nM against VEGF-induced proliferation in endothelial cells .
  • Anti-inflammatory Research :
    • A study assessed the compound's ability to inhibit platelet aggregation and ROS production in human umbilical vein endothelial cells (HUVECs). Results indicated significant inhibition of p38MAPK phosphorylation, a key pathway in inflammation .
  • Functionalization Studies :
    • Selective functionalization techniques were applied to modify the compound's structure, enhancing its solubility and biological activity. These modifications led to improved interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.